molecular formula C16H25NO2 B1142953 (-)-曲马多 CAS No. 181289-59-8

(-)-曲马多

货号: B1142953
CAS 编号: 181289-59-8
分子量: 263.37 g/mol
InChI 键: TVYLLZQTGLZFBW-GDBMZVCRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,S)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have S-configuration;  the (S,S)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It is a conjugate base of a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol.
A narcotic analgesic proposed for severe pain. It may be habituating.

科学研究应用

  1. 镇痛和药理特性:曲马多因其作为单胺类再摄取抑制剂和阿片受体激动剂的双重活性而闻名。它是一种前药,通过细胞色素 P450 酶 CYP2D6 和 CYP3A4 代谢为更有效的阿片类镇痛代谢物,特别是 M1。曲马多的疗效因个体的 CYP 基因而异,影响其镇痛效力。由于其复杂的代谢和副作用特征,使用药物基因组学的临床决策支持工具正在大型医疗中心中用于指导曲马多的治疗 (Miotto 等,2017)

  2. 糖尿病神经病变中的疗效:曲马多已被发现可有效治疗糖尿病神经病变疼痛。一项双盲随机试验表明,与接受安慰剂的患者相比,接受曲马多治疗的患者报告疼痛明显缓解,身体和社交功能更好。然而,它与恶心、便秘、头痛和嗜睡等副作用有关 (Harati 等,1998)

  3. 神经毒性作用:长期使用曲马多会导致大鼠大脑的氧化损伤、炎症和细胞凋亡,表明其具有神经毒性作用的潜力。这是通过氧化应激、炎症和神经传递的改变来介导的 (Mohamed 和 Mahmoud,2019)

  4. 抗抑郁样作用:曲马多在动物模型中表现出抗抑郁样作用。研究表明,它可以在强迫游泳试验中减少大鼠的静止时间,表明其在治疗抑郁症中的潜在用途 (Jessé 等,2008)

  5. 药代动力学和药物递送系统:曲马多的药代动力学和药效学,包括不良副作用和与其他药物的联合用药,已经得到研究。正在探索新的药物递送系统,以提高其疗效并减少给药频率 (Vazzana 等,2015)

  6. 作用机制:对曲马多作用机制的研究突出了其对 G 蛋白偶联受体 (GPCR)、单胺转运蛋白和离子通道的作用。这些发现有助于理解曲马多的镇痛功效和潜在副作用 (Minami 等,2015)

  7. 毒性和药物相互作用:曲马多过量的可能性,特别是当与苯二氮卓类药物合用时,以及它与中枢神经系统抑制剂的相互作用,是一个关键的关注领域。了解这些相互作用对于安全的处方实践至关重要 (Clarot 等,2003)

属性

{ "Design of the Synthesis Pathway": "The synthesis of (-)-Tramadol can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "2-methyl-2-amino-1-phenylpropane", "Benzaldehyde", "Methyl vinyl ketone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Palladium on carbon" ], "Reaction": [ "Condensation of 2-methyl-2-amino-1-phenylpropane with benzaldehyde to form N-benzyl-2-methyl-2-phenylpropan-1-amine", "Reaction of N-benzyl-2-methyl-2-phenylpropan-1-amine with methyl vinyl ketone in the presence of sodium borohydride and hydrochloric acid to form 2-methyl-2-phenyl-1,3-dioxolane", "Hydrolysis of 2-methyl-2-phenyl-1,3-dioxolane with sodium hydroxide to form 2-methyl-2-phenylpropan-1,3-diol", "Conversion of 2-methyl-2-phenylpropan-1,3-diol to 2-methyl-2-phenylpropan-1-one through oxidation with sodium dichromate and sulfuric acid", "Reaction of 2-methyl-2-phenylpropan-1-one with sodium borohydride to form (-)-Tramadol", "Purification of (-)-Tramadol through treatment with acetic anhydride and sodium acetate in the presence of palladium on carbon" ] }

CAS 编号

181289-59-8

分子式

C16H25NO2

分子量

263.37 g/mol

IUPAC 名称

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1

InChI 键

TVYLLZQTGLZFBW-GDBMZVCRSA-N

手性 SMILES

CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

规范 SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

同义词

(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL

产品来源

United States

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

ANone: (-)-Tramadol exerts its analgesic effects through a dual mechanism. It acts as a weak agonist at the µ-opioid receptor [, , , , ] and inhibits the reuptake of norepinephrine and serotonin in the central nervous system [, , , , , , ].

ANone: By inhibiting the reuptake of these neurotransmitters, (-)-Tramadol increases their concentration in the synaptic cleft. This enhanced signaling through monoaminergic pathways contributes to pain relief [, , , ].

ANone: While (-)-Tramadol possesses some intrinsic activity, its analgesic effect is primarily attributed to its active metabolite, O-desmethyltramadol, which exhibits a higher affinity for the µ-opioid receptor [, , , ].

ANone: The molecular formula of (-)-Tramadol is C16H25NO2, and its molecular weight is 263.38 g/mol [, ].

ANone: While the provided research papers do not delve into detailed spectroscopic data, they reference standard analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and ultraviolet (UV) detection for the characterization and quantification of (-)-Tramadol and its metabolites [, , ].

ANone: The provided research primarily focuses on the clinical application of (-)-Tramadol. Information on material compatibility and stability under various conditions would necessitate further investigation outside the scope of these studies.

ANone: (-)-Tramadol primarily functions as a centrally acting analgesic and does not possess known catalytic properties. The research papers provided focus on its pharmaceutical applications.

ANone: While not explicitly detailed in the provided research, computational techniques are valuable tools in drug discovery and development. Studies investigating (-)-Tramadol could employ computational methods such as molecular docking simulations or quantitative structure-activity relationship (QSAR) modeling to further explore its interactions with target receptors and optimize its properties.

ANone: The provided papers primarily focus on the clinical and pharmacological aspects of (-)-Tramadol. Comprehensive information on SHE regulations, risk mitigation, and responsible practices would necessitate consulting relevant regulatory guidelines and safety data sheets.

ANone: (-)-Tramadol exhibits good absorption after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, O-desmethyltramadol [, , ]. Both the parent drug and its metabolites are excreted primarily in the urine [, ].

ANone: The relatively rapid onset of action and moderate duration of effect of (-)-Tramadol correlate with its pharmacokinetic properties. The formation of the more potent active metabolite, O-desmethyltramadol, contributes significantly to its analgesic efficacy [, , , , ].

ANone: Several research articles presented highlight the efficacy of (-)-Tramadol in managing post-operative pain [, , , , ]. Studies utilizing animal models, particularly rodents, have demonstrated its analgesic effects and explored its application in addressing pain following surgical procedures [, , ].

ANone: The development of tolerance and dependence is a concern with long-term opioid use, including (-)-Tramadol [, , , ]. Cross-tolerance may occur with other opioid analgesics, particularly those acting primarily at the µ-opioid receptor.

ANone: As the research predominantly explores the analgesic applications of (-)-Tramadol, comprehensive information on its safety profile, including potential long-term effects, would necessitate referring to comprehensive drug databases and safety data sheets.

ANone: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Mass Spectrometry (MS) and ultraviolet (UV) detection, are frequently employed for the analysis of (-)-Tramadol and its metabolites in biological samples [, , ].

ANone: The research provided focuses primarily on the pharmaceutical applications of (-)-Tramadol. Further investigation is required to understand its environmental fate and potential ecotoxicological effects.

ANone: The research papers do not provide specific details regarding the dissolution rate and solubility of (-)-Tramadol. These properties can vary depending on the specific salt form, particle size, and formulation.

ANone: While not explicitly described in these papers, the validation of analytical methods for (-)-Tramadol would typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), range, robustness, and stability [, , ].

ANone: The papers primarily focus on the clinical and research aspects of (-)-Tramadol. Information on specific quality control and assurance measures would necessitate referring to Good Manufacturing Practices (GMP) guidelines and regulatory standards for pharmaceutical production.

ANone: The provided research does not specifically address the immunogenicity of (-)-Tramadol.

ANone: Information regarding specific drug-transporter interactions of (-)-Tramadol is not elaborated upon in these research papers.

ANone: (-)-Tramadol is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [, , ]. Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 could potentially alter (-)-Tramadol's metabolism and require dose adjustments.

ANone: Several alternative analgesics are available, including other opioids (e.g., morphine, oxycodone, fentanyl), nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen, naproxen), and adjunctive therapies like antidepressants (e.g., tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors) and anticonvulsants (e.g., gabapentin, pregabalin) [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。